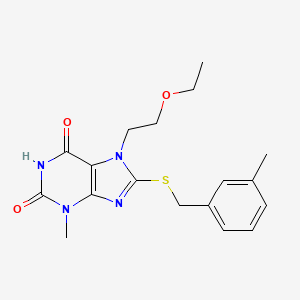

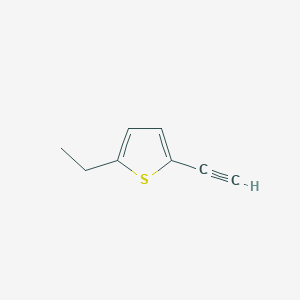

![molecular formula C25H21FN2O4S B2837386 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 866725-59-9](/img/structure/B2837386.png)

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

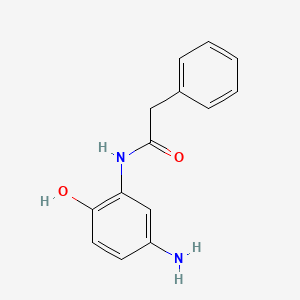

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinolinone group, for example, is a bicyclic structure with a benzene ring fused to a pyridone ring . The benzenesulfonyl and acetamide groups are likely attached at specific positions on this bicyclic structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the quinolinone ring might be susceptible to nucleophilic attack, while the sulfonyl group could potentially participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces between its molecules.Applications De Recherche Scientifique

Structural Aspects and Fluorescence Properties

- Structural analysis of quinoline derivatives has shown that such compounds can form crystalline salts and inclusion compounds with different acids, displaying potential for development into materials with specific optical properties. For example, certain quinoline amide derivatives exhibit enhanced fluorescence upon forming host–guest complexes, which could be utilized in sensing applications (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

- Quinazolinone analogues have demonstrated broad spectrum antitumor activity in vitro, with certain derivatives showing potency against CNS, renal, and breast cancer cell lines. These findings suggest potential applications in designing new antitumor agents (Al-Suwaidan et al., 2016).

Molecular Docking and Enzyme Induction

- Novel quinazolinone derivatives bearing benzenesulfonamide moieties have been synthesized and evaluated for their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. This indicates their potential therapeutic application as antioxidant and radiomodulatory agents (Soliman et al., 2020).

Cytotoxic Activity

- Certain sulfonamide derivatives exhibit cytotoxic activity against cancer cell lines, highlighting their potential as chemotherapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Synthesis and Characterization of Complexes

- The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides with pyridinyl rings have been explored, showing good activity as catalysts in transfer hydrogenation of acetophenone derivatives. This suggests applications in catalysis and synthetic chemistry (Dayan et al., 2013).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S/c1-16-8-9-17(2)21(12-16)27-24(29)15-28-14-23(33(31,32)19-6-4-3-5-7-19)25(30)20-13-18(26)10-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTDNLGNEHYSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

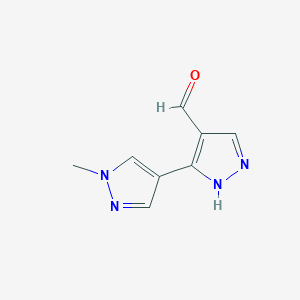

![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

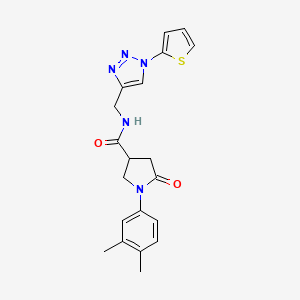

amine](/img/structure/B2837312.png)

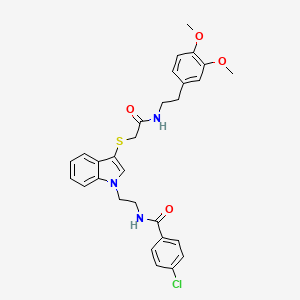

![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![7-phenyl-5H,6H,8H,9H-dibenzo[c,h]xanthenium perchlorate](/img/structure/B2837323.png)

![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)